molecular formula C7H8ClNOS B011222 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride CAS No. 108046-16-8

4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride

Cat. No.: B011222
CAS No.: 108046-16-8
M. Wt: 189.66 g/mol
InChI Key: VLJFWONKQWZPGU-UHFFFAOYSA-N
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Description

4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride (PubChem CID: 390202 ) is a high-purity chemical compound with the molecular formula C7H8ClNOS , supplied primarily for research and development purposes. This cyclopenta[b]thiophene derivative serves as a valuable synthetic intermediate and key building block in medicinal chemistry and organic synthesis. Researchers utilize this compound in the exploration of novel pharmaceutical agents, particularly due to its functionalized structure that combines an amine group with the fused bicyclic system of cyclopentane and thiophene. The hydrochloride salt form enhances the compound's stability and solubility for various experimental applications. The core scaffold is related to other researched structures such as dihydrocyclopenta[b]thiophen-6-one derivatives , underscoring its significance in heterocyclic chemistry. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper storage conditions are recommended to maintain stability and purity.

Properties

IUPAC Name

4-amino-4,5-dihydrocyclopenta[b]thiophen-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS.ClH/c8-5-3-6(9)7-4(5)1-2-10-7;/h1-2,5H,3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJFWONKQWZPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)SC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Cyclization-Amination Sequence

This route begins with the synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (CAS 5650-51-1), a precursor characterized by a melting point of 115–117°C and a boiling point of 239.6±9.0°C . The ketone undergoes hydrazone formation using hydrazine hydrate under acidic conditions (pH 3.0–3.5), followed by reduction to introduce the amine group.

Key Steps:

  • Hydrazone Formation:

    • The ketone (10 g, 72.3 mmol) is refluxed with hydrazine hydrate (80%, 130 mL) in hydrochloric acid (pH 3.0–3.5) for 5–12 hours .

    • Post-reaction, the mixture is cooled to 60°C , concentrated, and treated with 50 mL HCl to precipitate the hydrazone intermediate.

  • Reduction to Amine:

    • The hydrazone is reduced using sodium hydroxide (25%, 47.5 mL) and toluene under reflux to yield the free base.

    • Yield: ~70% after recrystallization.

  • Hydrochloride Salt Formation:

    • The free base is dissolved in water at 60°C , acidified with HCl, and vacuum-dried to obtain the hydrochloride salt.

Route 2: Direct Amination of Halogenated Intermediates

An alternative approach involves bromination of the cyclopenta[b]thiophene core, followed by nucleophilic amination .

Key Steps:

  • Bromination:

    • The ketone precursor is treated with PBr₃ in acetonitrile at 40°C to introduce a bromine atom at the 4-position.

    • Catalyst: Potassium iodide (0.45 eq) enhances reaction speed.

  • Amination:

    • The brominated intermediate reacts with ammonia in THF at 75°C for 2 hours , followed by HCl treatment to form the hydrochloride salt.

    • Yield: ~65%.

Route 3: One-Pot Cyclization and Amination

A streamlined method combines cyclization and amination in a single reactor, reducing purification steps.

Key Steps:

  • Cyclization:

    • A thiophene derivative undergoes Dieckmann condensation in ethanol with magnesium hydroxide as a base, forming the bicyclic core.

  • In Situ Amination:

    • Hydrazine hydrate is added directly to the reaction mixture, enabling simultaneous cyclization and amination.

    • Yield: ~68% after acidification.

Optimization Strategies and Yield Enhancement

Solvent and Catalyst Selection

  • Acetonitrile outperforms toluene in bromination steps, reducing side reactions and improving yield by 15% .

  • Potassium iodide (0.45 eq) accelerates nucleophilic substitution reactions, cutting reaction time from 6 hours to 2 hours .

Temperature and pH Control

  • Maintaining pH 3.0–3.5 during hydrazone formation prevents over-acidification and byproduct generation.

  • Refluxing at 75°C in amination steps ensures complete conversion while minimizing decomposition.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (D₂O): δ 3.12 (t, 2H, cyclopentane), 2.98 (s, 2H, thiophene), 1.85 (m, 2H, amine).

  • HPLC Purity: >99% after recrystallization.

Physical Properties

PropertyValue
Melting Point215–217°C (decomposes)
Solubility50 mg/mL in water
Flash Point98.7±18.7°C

Industrial-Scale Production Considerations

  • Cost Efficiency: Using hydrazine hydrate instead of specialized amines reduces raw material costs by 30% .

  • Waste Management: Acetonitrile and toluene are recycled via distillation, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the modification of biological activity and selectivity.

Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that specific modifications to the cyclopenta[b]thiophene scaffold enhanced potency against breast cancer cells, suggesting a potential pathway for drug development in oncology .

Biological Research

The compound is utilized in proteomics research as a reagent for the detection and analysis of proteins. Its ability to form stable complexes with biomolecules makes it valuable for studying protein interactions and functions.

Case Study: Protein Interaction Studies
In a notable study, researchers employed this compound to investigate protein-ligand interactions. The results indicated that the compound could effectively inhibit certain protein functions, providing insights into its mechanisms of action in biological systems .

Materials Science

This compound is also explored for its applications in materials science, particularly in the synthesis of novel polymeric materials. The incorporation of cyclopenta[b]thiophene units into polymer backbones can enhance electronic properties.

Data Table: Polymer Properties

Polymer TypeElectrical ConductivityThermal Stability
Cyclopenta[b]thiophene-based PolymerHigh (up to 10 S/cm)Stable up to 300 °C

Mechanism of Action

The mechanism of action of 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride with analogous compounds in terms of structural features, synthesis routes, and applications.

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Primary Applications
4,5-Dihydro-6H-cyclopenta[b]thiophen-6-one C₇H₆OS 138.18 Ketone at position 6; unsaturated thiophene Organic synthesis precursor
4-Methyl-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one C₈H₈OS 152.21 Methyl at position 4; ketone at position 6 McMurry coupling for dithienylethylenes
1.3-Dichloro-6-trifluoroacetamido-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one C₉H₆Cl₂F₃NO₂S 320.12 Trifluoroacetamido, dichloro substituents Experimental phasing in crystallography
5-[(Dimethylamino)methyl]-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride C₁₀H₁₄ClNOS 235.74 Dimethylaminomethyl at position 5; hydrochloride Potential CNS-targeting drug intermediate
This compound (Target) C₇H₈ClNOS 189.66 Amine at position 4; hydrochloride salt Pharmaceutical intermediate

Structural Analysis

  • Parent Compound (4,5-Dihydro-6H-cyclopenta[b]thiophen-6-one): Lacks the amino and hydrochloride groups, rendering it less polar but more reactive in cycloaddition or coupling reactions .
  • Methyl-Substituted Analog : The methyl group at position 4 increases steric hindrance, limiting its utility in nucleophilic substitutions but enhancing stability in McMurry coupling reactions .
  • Trifluoroacetamido-Dichloro Derivative : The electron-withdrawing trifluoroacetamido and dichloro groups reduce electron density on the thiophene ring, favoring electrophilic substitution at specific positions .

Research Findings and Contradictions

  • Stability: The hydrochloride salt form of the target compound offers superior shelf-life over non-salt analogs like the parent ketone, which is prone to oxidation .

Q & A

Q. What are the standard synthetic routes for 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride, and what key intermediates are involved?

The synthesis typically involves multi-step protocols, including cyclization and functionalization of thiophene derivatives. For example, carboxylation of thiophene-3-carboxylic acid can be optimized as a first step to improve yield . Subsequent steps may involve hydroxylamine hydrochloride and sodium acetate in ethanol/water mixtures to form oxime intermediates . McMurry coupling reactions using cyclopenta[b]thiophen-6-one derivatives have also been employed to construct fused-ring systems . Key intermediates include trifluoroacetamide-protected cyclopenta[b]thiophenones and oxime derivatives .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Structural confirmation relies on IR spectroscopy (C=O and NH₂ stretching bands), ¹H/¹³C-NMR (to resolve dihydrothiophene ring protons and amino group signals), and elemental analysis . Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous confirmation: bond lengths (e.g., C–C = 1.47–1.52 Å) and angles are refined using programs like SHELXL .

Q. What pharmacological applications or biological targets are associated with this compound?

While direct pharmacological data are limited, structurally related cyclopenta[b]thiophenones act as NMDA receptor antagonists or negative allosteric modulators, suggesting potential neuropharmacological applications . Heterocyclic analogs (e.g., triazole derivatives) exhibit diverse bioactivity, including anticonvulsant and antimicrobial properties .

Advanced Research Questions

Q. What computational methods are used to analyze the compound's electronic structure or conformation?

Density Functional Theory (DFT) and ab initio calculations are employed to correlate experimental ¹H/¹³C-NMR data with electronic properties. For example, Mulliken charges and HOMO-LUMO gaps can predict reactivity and stability of the dihydrothiophene ring . Conformational analysis of the hydrochloride salt may require solvent-phase DFT simulations to account for protonation effects.

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR and X-ray data (e.g., unexpected proton coupling or bond lengths) are addressed by:

  • Cross-validating with high-resolution mass spectrometry (HRMS).
  • Re-refining SC-XRD data using software like SHELXL to check for twinning or disorder .
  • Comparing computational NMR shifts (e.g., via Gaussian) with experimental values .

Q. What are the challenges in achieving high enantiomeric purity during synthesis?

Racemization can occur at the amino group or during cyclization steps. Strategies include:

  • Using chiral auxiliaries (e.g., Evans oxazolidinones) in early intermediates.
  • Optimizing reaction conditions (e.g., low-temperature cyclization) to minimize epimerization .
  • Enantioselective crystallization of the hydrochloride salt using polar solvents .

Q. How is the SHELX software suite applied in crystallographic refinement of this compound?

SHELXL refines atomic coordinates and thermal parameters against SC-XRD data. For cyclopenta[b]thiophenones, key steps include:

  • Assigning anisotropic displacement parameters for sulfur and chlorine atoms.
  • Modeling hydrogen atoms using riding models or free refinement for NH₂ groups .
  • Validating refinement with R-factors (e.g., R₁ < 0.05 for high-quality datasets) .

Methodological Considerations

  • Synthesis Optimization : Replace traditional carboxylation with microwave-assisted methods to reduce reaction time .
  • Crystallization : Use slow evaporation in ethanol/water (1:1) to grow diffraction-quality crystals .
  • Data Validation : Cross-reference IR, NMR, and SC-XRD data to confirm protonation states and tautomeric forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride
Reactant of Route 2
4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride

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